MS7972
Overview
Description
9-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a small molecule that belongs to the class of organic compounds known as carbazoles . These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .
Molecular Structure Analysis
The molecular structure of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one consists of a three-ring system with a pyrrole ring fused on either side to a benzene ring . The chemical formula is C14H13NO2 . The average molecular weight is 227.2585 .Scientific Research Applications
Applications in Heteroannulated Carbazoles Synthesis
2,3,4,9-Tetrahydro-1H-carbazol-1-one is utilized in synthesizing heteroannulated carbazoles. For instance, it reacts with ethyl acetate to yield compounds used in preparing isoxazolo- and pyrazolo-fused carbazoles. The mechanisms for forming these end products are proposed, suggesting its utility in heterocyclic chemistry (Martin & Prasad, 2007).
Role in Bacterial Biotransformation
The compound plays a significant role in bacterial biotransformation. The bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole and its derivatives was analyzed using biphenyl-grown cells of Ralstonia sp. strain SBUG 290, elucidating the potential of this compound in microbial metabolism and pharmaceutical applications (Waldau et al., 2009).
Contribution to Anticancer Research
It's also pivotal in anticancer research. A study synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluated their anticancer activity, highlighting its potential in developing novel anticancer agents (Chaudhary & Chaudhary, 2016).
Usage in Antimicrobial Studies
This compound is instrumental in synthesizing novel isoxazolyl and pyrazolyl 2,3,4,9 tetrahydro-1H-carbazoles, demonstrating promising antibacterial and antifungal activities, indicating its significance in antimicrobial research (Surendiran, Balasubramanian, & Sivaraj, 2008).
Involvement in Synthesizing Carbazole Derivatives
It's used in synthesizing various carbazole derivatives with potential applications in antioxidant activities, molecular docking study, and quantum chemical calculations, showcasing its broad applicability in chemical research (Serdaroğlu et al., 2021).
Applications in Photophysics
2,3,4,9-Tetrahydro-1H-carbazol-1-one derivatives have been utilized in studying solution phase photophysics, indicating their potential in photophysical and fluorescence research (Ghosh et al., 2013).
Properties
IUPAC Name |
9-acetyl-3,4-dihydro-2H-carbazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9(16)15-12-7-3-2-5-10(12)11-6-4-8-13(17)14(11)15/h2-3,5,7H,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGJEXKBUJPKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C(=O)CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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